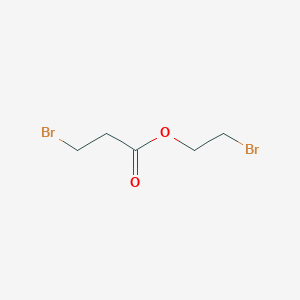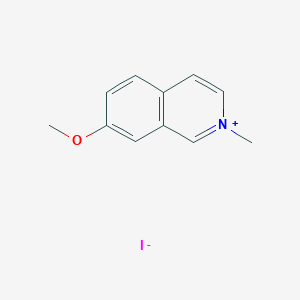
(Trans)-1-benzoyl-4-phenyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trans)-1-benzoyl-4-phenyl-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a benzoyl group and a phenyl group attached to the proline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Trans)-1-benzoyl-4-phenyl-L-proline typically involves the reaction of L-proline with benzoyl chloride and phenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process involves:
Protection of the amino group: The amino group of L-proline is protected using a suitable protecting group to prevent unwanted side reactions.
Formation of the benzoyl derivative: Benzoyl chloride is reacted with the protected L-proline to form the benzoyl derivative.
Addition of the phenyl group: Phenylmagnesium bromide is added to the benzoyl derivative to introduce the phenyl group.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Trans)-1-benzoyl-4-phenyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoyl and phenyl groups can undergo substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzoyl or phenyl groups.
科学研究应用
(Trans)-1-benzoyl-4-phenyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (Trans)-1-benzoyl-4-phenyl-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(Cis)-1-benzoyl-4-phenyl-L-proline: The cis isomer of the compound with different spatial arrangement of substituents.
1-benzoyl-4-phenyl-D-proline: The D-enantiomer of the compound with different stereochemistry.
4-phenyl-L-proline: A simpler derivative lacking the benzoyl group.
Uniqueness
(Trans)-1-benzoyl-4-phenyl-L-proline is unique due to its specific trans configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
属性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22) |
InChI 键 |
NJMASXVCJXPDME-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)


![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)

![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)

![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)


![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)
